Asenapine Maleate
Overview
Description
Asenapine maleate is a second-generation atypical antipsychotic medication used primarily for the treatment of schizophrenia and acute mania associated with bipolar disorder . It is available as a fast-dissolving sublingual tablet to avoid extensive first-pass metabolism, which results in higher bioavailability compared to oral formulations . This compound belongs to the dibenzo-oxepino pyrrole class of compounds .
Mechanism of Action
Target of Action
Asenapine Maleate primarily targets serotonin (5HT2A) and dopamine (D2) receptors . It shows strong antagonism at these receptors, with more potent activity at serotonin receptors than dopamine . It also acts as an antagonist at noradrenaline and histamine receptors .
Mode of Action
This compound interacts with its targets by acting as an antagonist . This means it binds to the receptors and blocks their activity, preventing the neurotransmitters serotonin and dopamine from exerting their effects . This antagonism has been shown to enhance dopamine (DA) and acetylcholine (Ach) efflux in rat brains .
Biochemical Pathways
serotonergic and dopaminergic pathways . These pathways are involved in mood regulation and other cognitive functions .
Pharmacokinetics
This compound is primarily metabolized through direct glucuronidation by UGT1A4 and oxidative metabolism by cytochrome P450 isoenzymes (predominantly CYP1A2) . Its oral and sublingual bioavailability is less than 2% and 35%, respectively, due to first-pass metabolism . This means that a significant portion of the drug is metabolized before it reaches systemic circulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Asenapine maleate is synthesized through a multi-step process involving the formation of the dibenzo-oxepino pyrrole core structure. The synthesis typically involves the following steps:
Formation of the dibenzo-oxepino pyrrole core: This step involves the cyclization of appropriate precursors to form the core structure.
Chlorination: The core structure is then chlorinated to introduce a chlorine atom at the desired position.
Methylation: The chlorinated intermediate is methylated to introduce a methyl group.
Formation of the maleate salt: The final step involves the formation of the maleate salt by reacting the free base of asenapine with maleic acid.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. The process typically includes:
Solvent casting method: This method is used to fabricate sublingual films containing asenapine.
Nanostructured lipid carriers: Asenapine is loaded into nanostructured lipid carriers for intranasal delivery to enhance therapeutic efficacy.
Chemical Reactions Analysis
Types of Reactions
Asenapine maleate undergoes several types of chemical reactions, including:
Oxidation: Asenapine is oxidized via cytochrome P450 1A2 (CYP1A2) enzyme.
Glucuronidation: It undergoes direct glucuronidation via UDP-glucuronosyltransferase 1A4 (UGT1A4).
Common Reagents and Conditions
Oxidation: Common reagents include cytochrome P450 enzymes, particularly CYP1A2.
Glucuronidation: UDP-glucuronosyltransferase enzymes, particularly UGT1A4, are involved in this reaction.
Major Products Formed
Oxidation products: Various oxidized metabolites are formed through the action of CYP1A2.
Glucuronidation products: Glucuronide conjugates are formed through the action of UGT1A4.
Scientific Research Applications
Asenapine maleate has several scientific research applications, including:
Comparison with Similar Compounds
Asenapine maleate is compared with other second-generation antipsychotics, such as risperidone, olanzapine, and quetiapine . Some key points of comparison include:
Receptor affinity: Asenapine has a unique receptor binding profile with higher affinity for serotonin receptors compared to dopamine receptors.
Side effect profile: Asenapine has a lower incidence of extrapyramidal side effects compared to other antipsychotics.
Bioavailability: Asenapine has higher bioavailability when administered sublingually compared to oral formulations.
Similar Compounds
This compound stands out due to its unique receptor binding profile and lower incidence of side effects, making it a valuable option in the treatment of schizophrenia and bipolar disorder .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO.C4H4O4/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;5-3(6)1-2-4(7)8/h2-8,14-15H,9-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,15-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDCDXMAFMEDAG-CHHFXETESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017360 | |
Record name | trans-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz(2,3:6,7)oxepino(4,5-c)pyrrole maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85650-56-2 | |
Record name | Asenapine maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85650-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Asenapine maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085650562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz(2,3:6,7)oxepino(4,5-c)pyrrole maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-5-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.031 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ASENAPINE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU9463U2E2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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